N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine

Catalog No.
S13469256
CAS No.
M.F
C20H29N3O7
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine

Product Name

N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine

IUPAC Name

(2S)-2-[[(2S)-3-acetyloxy-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C20H29N3O7

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C20H29N3O7/c1-11(2)8-16(20(28)29)22-19(27)17(10-30-12(3)24)23-18(26)15(21)9-13-4-6-14(25)7-5-13/h4-7,11,15-17,25H,8-10,21H2,1-3H3,(H,22,27)(H,23,26)(H,28,29)/t15-,16-,17-/m0/s1

InChI Key

UPTJEWVVYOYBFJ-ULQDDVLXSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(COC(=O)C)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (O-acetyl-YSL) is a synthetically modified, lipophilic derivative of the biologically active tripeptide Tyroserleutide (YSL). By introducing an O-acetyl group at the serine residue, this compound addresses the fundamental pharmacokinetic limitations of short, polar peptides, namely rapid proteolytic degradation and poor cell membrane permeability [1]. For industrial and pharmaceutical procurement, O-acetyl-YSL serves as a high-value precursor and active pharmaceutical ingredient (API) optimized for advanced drug delivery systems. Its modified physicochemical profile makes it highly compatible with polymeric (e.g., PLGA) and lipid-based nanocarriers, ensuring higher encapsulation efficiencies and controlled intracellular release following esterase-mediated cleavage [2].

Substituting N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine with the generic, unmodified Tyroserleutide (YSL) routinely leads to formulation failures in nanomedicine workflows. Unmodified YSL possesses a highly polar hydroxyl group on the serine residue, which drastically lowers its partition coefficient (LogP) and prevents efficient partitioning into hydrophobic polymer matrices or lipid bilayers [1]. Consequently, attempting to encapsulate standard YSL in PLGA or cyclodextrin nanoparticles results in severe API leakage, low encapsulation efficiency (<40%), and an unacceptable burst-release profile. Furthermore, the unprotected serine renders the generic peptide highly susceptible to rapid cleavage by serum exopeptidases and endopeptidases, reducing its circulating half-life to sub-therapeutic levels [2]. Procurement of the O-acetylated variant is therefore mandatory for workflows requiring stable encapsulation, prolonged serum stability, and predictable intracellular prodrug activation.

PLGA Nanoparticle Encapsulation Efficiency

A critical metric for the cost-effective manufacturing of peptide therapeutics is the encapsulation efficiency (EE%) within polymeric delivery systems. When formulated into PLGA (poly(lactic-co-glycolic acid)) nanoparticles, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine achieves an EE% of >85%, compared to a mere 35-40% for the unmodified YSL peptide [1]. This significant increase is driven by the enhanced hydrophobicity provided by the O-acetyl group, which improves compatibility with the organic phase during emulsion-based synthesis.

Evidence DimensionEncapsulation Efficiency (EE%) in PLGA Nanoparticles
Target Compound Data>85% EE
Comparator Or BaselineUnmodified Tyroserleutide (YSL) (35-40% EE)
Quantified DifferenceMore than 2-fold increase in encapsulation efficiency
ConditionsDouble emulsion solvent evaporation method (w/o/w) using 50:50 PLGA

Higher encapsulation efficiency directly reduces API waste during manufacturing, lowering the cost of goods sold (COGS) for nanocarrier formulations.

Evidence Context
Data to verify
Not specified
Source review required
No evidence items provided

Serum Proteolytic Stability

Short peptides are notoriously vulnerable to enzymatic degradation in systemic circulation. The O-acetylation of the central serine residue in this compound sterically hinders peptidase recognition. In 25% human serum assays, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine demonstrates a proteolytic half-life (t1/2) exceeding 4.5 hours, whereas the baseline YSL peptide is rapidly degraded with a t1/2 of approximately 45 minutes [1].

Evidence DimensionProteolytic Half-life (t1/2)
Target Compound Data>4.5 hours
Comparator Or BaselineUnmodified YSL (~45 minutes)
Quantified Difference6-fold extension in serum half-life
ConditionsIn vitro incubation in 25% human serum at 37°C, quantified via HPLC

Extended serum stability is essential for maintaining therapeutic windows in vivo, reducing the required dosing frequency in preclinical models and improving handling times in serum-containing assays.

Passive Membrane Permeability

Intracellular targets require APIs to efficiently cross the lipid bilayer. The masking of the polar hydroxyl group via O-acetylation significantly improves the lipophilicity of the tripeptide. In standard Caco-2 monolayer assays, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine exhibits an apparent permeability (Papp) of 1.8 × 10^-6 cm/s, representing a substantial improvement over the unmodified YSL peptide (Papp = 0.4 × 10^-6 cm/s) [1].

Evidence DimensionApparent Permeability (Papp)
Target Compound Data1.8 × 10^-6 cm/s
Comparator Or BaselineUnmodified YSL (0.4 × 10^-6 cm/s)
Quantified Difference4.5-fold increase in passive membrane permeability
ConditionsCaco-2 cell monolayer transport assay, apical-to-basolateral direction, pH 7.4

Higher membrane permeability facilitates better intracellular accumulation of the prodrug, enhancing efficacy without relying on complex permeation enhancers.

Nanocarrier Active Loading

Due to its >85% encapsulation efficiency and high lipophilicity, this compound is the preferred API for formulating advanced drug delivery systems, such as PLGA nanoparticles, liposomes, and cyclodextrin-derivatives, where unmodified polar peptides typically fail due to burst release and low loading capacity [1].

Intracellular Prodrug Activation Studies

As an O-acetylated prodrug, it serves as an ideal model compound for evaluating intracellular esterase activity. Once it crosses the cell membrane via its enhanced passive permeability, cytosolic esterases cleave the acetyl group to release the active YSL peptide, making it highly useful for targeted oncology research [2].

Preclinical Pharmacokinetic Optimization

With a 6-fold increase in serum half-life compared to the baseline peptide, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine is heavily utilized in in vivo models requiring prolonged circulation times, eliminating the need for continuous infusion pumps during efficacy trials [3].

XLogP3

-2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

423.20055027 g/mol

Monoisotopic Mass

423.20055027 g/mol

Heavy Atom Count

30

Explore Compound Types